molecular formula C19H17Cl2N5O2S B374830 N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide

Cat. No.: B374830
M. Wt: 450.3g/mol
InChI Key: OWUWXAMHFWZAIO-UHFFFAOYSA-N
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Description

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of the benzodiazepine class, which is widely recognized for its sedative and hypnotic effects. It is primarily used in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide involves multiple steps, starting from the basic benzodiazepine structure. The process typically includes:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Triazolo Ring: This step involves the formation of the triazolo ring through a cyclization reaction with suitable reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the treatment of anxiety and sleep disorders due to its sedative properties.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor, modulating its activity and resulting in increased chloride ion influx, which hyperpolarizes the neuron and reduces neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide is unique due to its specific chemical structure, which includes a triazolo ring fused to the benzodiazepine core. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C19H17Cl2N5O2S

Molecular Weight

450.3g/mol

IUPAC Name

N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C19H17Cl2N5O2S/c1-11(25-29(2,27)28)19-24-23-17-10-22-18(13-5-3-4-6-15(13)21)14-9-12(20)7-8-16(14)26(17)19/h3-9,11,25H,10H2,1-2H3

InChI Key

OWUWXAMHFWZAIO-UHFFFAOYSA-N

SMILES

CC(C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl)NS(=O)(=O)C

Canonical SMILES

CC(C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl)NS(=O)(=O)C

Origin of Product

United States

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